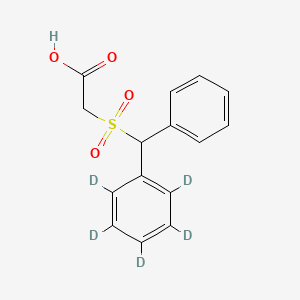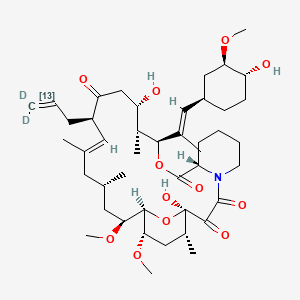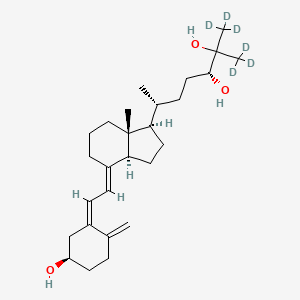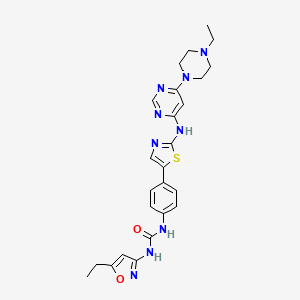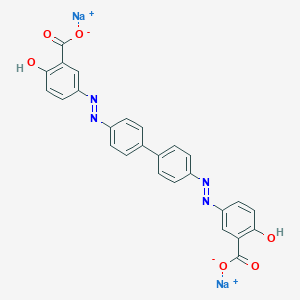
Chk1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chk1-IN-3 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine kinase that plays a crucial role in the DNA damage response. Chk1 is involved in maintaining genomic stability by regulating cell cycle checkpoints and facilitating DNA repair processes. Inhibition of Chk1 has been explored as a therapeutic strategy in cancer treatment, particularly in enhancing the efficacy of DNA-damaging agents.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Chk1-IN-3 umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung. Der Syntheseweg kann Folgendes umfassen:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Funktionalisierung: Einführung von funktionellen Gruppen wie Halogenen, Aminen oder Hydroxylgruppen, um die Aktivität und Selektivität der Verbindung zu verbessern.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation, Chromatographie oder Destillation gereinigt.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses unter gleichzeitiger Gewährleistung hoher Ausbeute und Reinheit. Dies kann Folgendes umfassen:
Optimierung der Reaktionsbedingungen: Anpassung von Parametern wie Temperatur, Druck und Lösungsmittel, um die Ausbeute zu maximieren.
Verwendung von Katalysatoren: Einsatz von Katalysatoren, um die Reaktionsgeschwindigkeit zu beschleunigen und die Effizienz zu verbessern.
Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Chk1-IN-3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen, um Oxide oder Hydroxide zu bilden.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, um reduzierte Produkte zu bilden.
Substitution: Ersatz von funktionellen Gruppen durch andere Atome oder Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
Chk1-IN-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von Chk1 in der DNA-Schadensantwort und der Zellzyklusregulation zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Auswirkungen der Chk1-Inhibition auf zelluläre Prozesse wie Apoptose und DNA-Reparatur zu untersuchen.
Medizin: Wird als potenzieller Therapeutikum in der Krebsbehandlung untersucht, insbesondere in Kombination mit DNA-schädigenden Agenzien, um deren Wirksamkeit zu erhöhen.
Industrie: Wird bei der Entwicklung neuer Krebstherapien und beim Screening von Chk1-Inhibitoren für die Wirkstoffforschung eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von Chk1 selektiv hemmt. Der Mechanismus umfasst:
Bindung an Chk1: this compound bindet an die ATP-Bindungsstelle von Chk1 und verhindert so dessen Aktivierung.
Inhibition der Phosphorylierung: Durch die Hemmung von Chk1 verhindert this compound die Phosphorylierung von nachgeschalteten Zielmolekülen wie CDC25A, was zu einem Zellzyklusarrest führt.
Induktion der Apoptose: Die Hemmung von Chk1 führt zur Anhäufung von DNA-Schäden, was letztendlich zur Apoptose von Krebszellen führt.
Wirkmechanismus
Chk1-IN-3 exerts its effects by selectively inhibiting the activity of Chk1. The mechanism involves:
Binding to Chk1: this compound binds to the ATP-binding site of Chk1, preventing its activation.
Inhibition of Phosphorylation: By inhibiting Chk1, this compound prevents the phosphorylation of downstream targets such as CDC25A, leading to cell cycle arrest.
Induction of Apoptosis: Inhibition of Chk1 results in the accumulation of DNA damage, ultimately leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Chk1-IN-3 wird mit anderen Chk1-Inhibitoren verglichen, wie z. B.:
GDC-0575: Ein weiterer potenter Chk1-Inhibitor mit ähnlichen Wirkmechanismen.
LY2603618: Ein selektiver Chk1-Inhibitor, der in Kombination mit Chemotherapeutika eingesetzt wird.
SRA737: Ein oral bioverfügbarer Chk1-Inhibitor mit vielversprechender präklinischer Aktivität.
Einzigartigkeit: this compound ist einzigartig in seiner hohen Selektivität und Potenz für Chk1, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht. Seine Fähigkeit, die Wirksamkeit von DNA-schädigenden Agenzien zu verbessern, unterscheidet es von anderen Chk1-Inhibitoren.
Eigenschaften
Molekularformel |
C20H23N9O |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
5-[[4-(methylamino)-5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-3-[(3R)-piperidin-3-yl]oxypyridine-2-carbonitrile |
InChI |
InChI=1S/C20H23N9O/c1-22-19-16(13-8-26-29(2)12-13)11-25-20(28-19)27-14-6-18(17(7-21)24-9-14)30-15-4-3-5-23-10-15/h6,8-9,11-12,15,23H,3-5,10H2,1-2H3,(H2,22,25,27,28)/t15-/m1/s1 |
InChI-Schlüssel |
SLCNIAWQMQCAFR-OAHLLOKOSA-N |
Isomerische SMILES |
CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)O[C@@H]4CCCNC4 |
Kanonische SMILES |
CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)OC4CCCNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



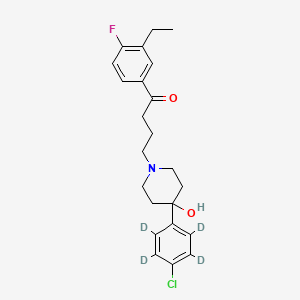


![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
